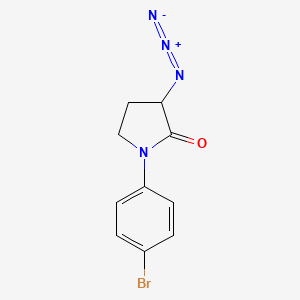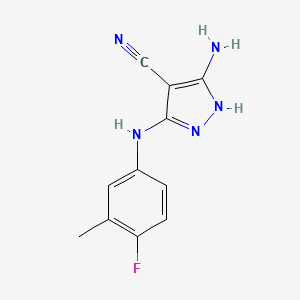![molecular formula C18H15N5O2 B2699732 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1357796-89-4](/img/structure/B2699732.png)
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent . This compound has also shown promising results as an anticancer agent targeting VEGFR-2 kinase .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . It contains a p-tolyl group attached to an acetamide moiety, which is further connected to the [1,2,4]triazolo[4,3-a]quinoxaline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The compound has been evaluated for its antiviral and antimicrobial activities .Applications De Recherche Scientifique
- Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against cancer cell lines such as HepG2, HCT-116, and MCF-7 . These compounds exhibit DNA intercalation activities, making them potential anticancer agents. Notably, compound 12d demonstrated potent activity against these cell lines.
- A set of 1,2,4-triazolo quinoxalin-1-one derivatives, including [1,2,4]triazolo[4,3-a]quinoxaline analogs, were investigated as adenosine receptor antagonists . These compounds may have implications in modulating adenosine signaling pathways.
- Researchers synthesized 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives and evaluated their anti-inflammatory effects using RAW264.7 cells . These compounds could serve as potential anti-inflammatory agents.
- Several [1,2,4]triazolo[4,3-a]quinoxaline derivatives were assessed for their DNA binding activities . Compound 12d displayed high binding affinity, intercalating DNA effectively. Other derivatives (e.g., 12a, 10c) also exhibited good DNA-binding affinities.
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were evaluated against cancer cell lines (A549, MCF-7, HeLa) and c-Met kinase . These compounds may have potential as kinase inhibitors.
- Compound 12d, despite being less active than doxorubicin, could serve as a template for designing more potent anticancer analogs . Its structure may inspire future optimization efforts.
Anticancer Properties
Adenosine Receptor Antagonists
Anti-Inflammatory Effects
DNA Binding Affinities
C-Met Kinase Inhibition
Template for Drug Design
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-16(24)10-22-14-4-2-3-5-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDXKIGKMDUGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2699649.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)


![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)

![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)
![2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2699667.png)
![N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2699668.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2699669.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)